N1,N4-Bis-Boc-spermidine

Description

BenchChem offers high-quality N1,N4-Bis-Boc-spermidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N4-Bis-Boc-spermidine including the price, delivery time, and more detailed information at info@benchchem.com.

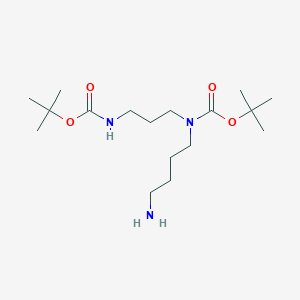

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-9-13-20(12-8-7-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZZMJDEWJRWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447846 | |

| Record name | N1,N4-Bis-Boc-spermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85503-20-4 | |

| Record name | N1,N4-Bis-Boc-spermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1,N4-Bis-Boc-Spermidine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Applications of N1,N4-Bis-Boc-Spermidine

N1,N4-Bis-Boc-spermidine is a synthetically modified polyamine that serves as a crucial building block in the development of novel therapeutics and research tools. The strategic placement of two tert-butyloxycarbonyl (Boc) protecting groups on the primary and one of the secondary amine functionalities of spermidine (B129725) allows for precise chemical manipulations, making it an invaluable intermediate in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, and common experimental applications.

Core Chemical Properties and Structure

N1,N4-Bis-Boc-spermidine is a derivative of the naturally occurring polyamine spermidine. The Boc groups enhance its stability and solubility in organic solvents, facilitating its use in a variety of chemical reactions. While its appearance can vary from a colorless oil to a white crystalline powder depending on its purity, it is generally stable under standard laboratory conditions.[1][2]

Structural Information

The precise arrangement of the Boc protecting groups on the spermidine backbone is critical for its utility in selective chemical synthesis.

-

IUPAC Name: tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C17H35N3O4 | [1][2][3][4] |

| Molecular Weight | 345.48 g/mol | [1][2][4] |

| CAS Number | 85503-20-4 | [1][2][3][4] |

| Appearance | Colorless oil or white crystalline powder | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Good solubility in acetonitrile | [1] |

| Storage Temperature | -20°C to 4°C | [4][5] |

Stability and Handling: N1,N4-Bis-Boc-spermidine should be stored in a cool, dry place. It is incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases, which can lead to the removal of the Boc protecting groups.[1]

Experimental Protocols

The primary utility of N1,N4-Bis-Boc-spermidine lies in its role as a versatile intermediate for the synthesis of more complex molecules. The Boc groups can be selectively removed under acidic conditions to liberate the corresponding amines for further functionalization.

Synthesis of N1,N4-Bis-Boc-Spermidine

A general procedure for the Boc-protection of polyamines involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to a solution of spermidine in a suitable solvent system, often in the presence of a base like triethylamine (B128534). The reaction stoichiometry is controlled to favor the formation of the di-protected product.

Materials:

-

Spermidine

-

Di-tert-butyl dicarbonate (Boc-anhydride)

-

Triethylamine

-

Methanol (B129727) and/or Dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve spermidine and triethylamine in a mixture of methanol and DCM.

-

Slowly add a solution of Boc-anhydride in DCM to the spermidine solution with stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Purification and Analysis

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods for assessing the purity of N1,N4-Bis-Boc-spermidine.

Typical TLC Conditions:

-

Stationary Phase: Silica gel 60 F254

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v)

-

Visualization: Staining with ninhydrin (B49086) solution and heating.

General HPLC Method for Polyamine Analysis: While a specific protocol for N1,N4-Bis-Boc-spermidine is not widely published, general methods for polyamine analysis can be adapted. This often involves pre-column derivatization to introduce a chromophore or fluorophore for UV or fluorescence detection.[6][7]

-

Derivatization: The free amine of N1,N4-Bis-Boc-spermidine can be derivatized using reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA).

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV or fluorescence detection at the appropriate wavelength for the chosen derivative.

-

Deprotection of Boc Groups

The Boc groups can be readily removed under acidic conditions to yield the free polyamine for subsequent reactions.

Procedure:

-

Dissolve the N1,N4-Bis-Boc-spermidine in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the deprotected spermidine derivative as a salt.

Role in Signaling Pathways and Experimental Workflows

N1,N4-Bis-Boc-spermidine is not known to have direct biological activity. Instead, it is a critical tool for the synthesis of molecules used to study various biological processes, particularly polyamine metabolism and its role in cell signaling.

Polyamine Catabolism

Polyamines like spermidine are critical for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated by a balance of biosynthesis, catabolism, and transport. The polyamine catabolic pathway involves the acetylation of spermidine and spermine (B22157) by spermidine/spermine N1-acetyltransferase (SAT1 or SSAT), followed by oxidation by polyamine oxidase (PAOX).[2] This process is a significant source of reactive oxygen species (ROS), such as hydrogen peroxide, and has been implicated in various physiological and pathological conditions.[4]

N1,N4-Bis-Boc-spermidine can be used to synthesize modified polyamines or bioconjugates to probe the function of enzymes in this pathway or to develop inhibitors with therapeutic potential.

Caption: Polyamine catabolism pathway.

Experimental Workflow in Bioconjugation

The free primary amine on N1,N4-Bis-Boc-spermidine provides a reactive handle for conjugation to other molecules, such as peptides, lipids, or fluorescent dyes. The protected secondary amines can then be deprotected to allow for further modifications, creating complex, multi-functional molecules. This makes it a valuable linker in the development of drug delivery systems and diagnostic agents.

Caption: Bioconjugation workflow using N1,N4-Bis-Boc-spermidine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Polyamine Catabolism in Plants: A Universal Process With Diverse Functions [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Induction of spermidine/spermine ... preview & related info | Mendeley [mendeley.com]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide to the Synthesis and Purification of N1,N4-Bis-Boc-spermidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N1,N4-Bis-Boc-spermidine, a critical protected polyamine intermediate in synthetic and medicinal chemistry. This document details the chemical properties, a robust synthesis protocol, and purification methods, supported by quantitative data and characterization.

Introduction

N1,N4-Bis-Boc-spermidine, also known as tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate, is a derivative of the naturally occurring polyamine spermidine (B129725).[1][2] The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on the N1 and N4 nitrogen atoms allows for selective functionalization of the remaining free primary amine at the N8 position.[1] This feature makes it a valuable building block in the synthesis of complex polyamine analogues, bioconjugates, and pharmacologically active molecules.[2][3] The Boc groups offer stability and can be readily removed under mild acidic conditions, providing a versatile tool for organic synthesis.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of N1,N4-Bis-Boc-spermidine is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 85503-20-4 | [2][5] |

| Molecular Formula | C₁₇H₃₅N₃O₄ | [2][5] |

| Molecular Weight | 345.48 g/mol | [2][5] |

| Appearance | Colorless oil or white crystalline powder | [1][2] |

| Purity | ≥95.0% (TLC) | [5] |

| Storage Temperature | -20°C | [5] |

Synthesis of N1,N4-Bis-Boc-spermidine

The synthesis of N1,N4-Bis-Boc-spermidine involves the selective protection of the primary and secondary amino groups of spermidine. While direct selective protection can be challenging, a common strategy involves the protection of the primary amino groups first, followed by differentiation if necessary. The following protocol is based on established methods for the Boc protection of polyamines.

Experimental Protocol

Materials:

-

Spermidine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Dissolve spermidine (1.0 eq) in anhydrous DMF.

-

Add di-tert-butyl dicarbonate (2.2 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow

Caption: Synthesis of N1,N4-Bis-Boc-spermidine.

Purification of N1,N4-Bis-Boc-spermidine

The crude product is purified by flash column chromatography to isolate the desired N1,N4-Bis-Boc-spermidine.

Experimental Protocol

Procedure:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield N1,N4-Bis-Boc-spermidine as a colorless oil or white solid.

Purification Workflow

Caption: Purification of N1,N4-Bis-Boc-spermidine.

Quantitative Data and Characterization

The following tables summarize the expected yield and spectroscopic data for N1,N4-Bis-Boc-spermidine. Note that the yield for the isomeric N1,N8-Bis(tert-butoxycarbonyl)spermidine is reported as 78%. The yield for the N1,N4-isomer is expected to be in a similar range.

Table 2: Reaction Yield

| Product | Yield | Reference |

| N1,N8-Bis(tert-butoxycarbonyl)spermidine | 78% |

Table 3: Spectroscopic Data for N1,N8-Bis(tert-butoxycarbonyl)spermidine (as a reference)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃) | 1.20–1.30 (br s, 1H), 1.42 (s, 18H), 1.52 (m, 4H), 1.63 (quint, 2H, J = 7.0 Hz), 2.59 (t, 2H, J = 6.4 Hz), 2.65 (t, 2H, J = 6.4 Hz), 3.11 (q, 2H, J = 5.9 Hz), 3.19 (q, 2H, J = 6.4 Hz), 4.82 (br s, 1H), 5.20 (br s, 1H) |

| ¹³C NMR (CDCl₃) | 26.9, 27.7, 28.4, 29.5, 38.9, 40.3, 47.4, 49.2, 79.0, 156.0, 156.2 |

Note: Specific NMR data for the N1,N4-isomer should be acquired for confirmation of structure.

Conclusion

This technical guide outlines a reliable and straightforward methodology for the synthesis and purification of N1,N4-Bis-Boc-spermidine. The provided protocols and data serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the use of this important building block in the development of novel compounds and therapeutic agents. The selective protection strategy allows for precise chemical modifications, opening avenues for the exploration of polyamine-based structures in various scientific disciplines.

References

N1,N4-Bis-Boc-spermidine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 85503-20-4

This in-depth technical guide provides a comprehensive overview of N1,N4-Bis-Boc-spermidine, a versatile synthetic building block crucial for advancements in biochemical research, drug discovery, and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Compound Information

N1,N4-Bis-Boc-spermidine is a derivative of the naturally occurring polyamine spermidine (B129725). The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on the primary (N1) and secondary (N4) amine functionalities enhances its stability and solubility in organic solvents. This protection allows for selective chemical modifications at the unprotected primary amine (N8), making it an invaluable intermediate in multi-step organic synthesis.[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of N1,N4-Bis-Boc-spermidine. It is important to note that while some physical properties like melting and boiling points are not consistently reported across commercial suppliers, the provided data is based on available chemical literature and databases.

| Property | Value | Source(s) |

| CAS Number | 85503-20-4 | [2][][4] |

| Molecular Formula | C₁₇H₃₅N₃O₄ | [1][4] |

| Molecular Weight | 345.48 g/mol | [1][4] |

| Appearance | Colorless oil or white crystalline powder | [1][] |

| Purity | ≥95% (TLC), ≥97% (TLC) | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758), chloroform, and ethyl acetate (B1210297). | |

| Storage Conditions | Store at -20°C to 8°C in a dry, well-ventilated place. | [1] |

Spectral Data

Detailed spectral data is crucial for the verification of the compound's identity and purity. While specific spectra are often proprietary to suppliers, the expected spectral characteristics are outlined below.

| Spectral Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc protecting groups (singlet, ~1.4 ppm), methylene (B1212753) protons of the spermidine backbone (multiplets, ~1.5-3.3 ppm), and NH protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc groups (~156 ppm), the quaternary carbons of the Boc groups (~79 ppm), and the various methylene carbons of the spermidine chain. |

| Mass Spectrometry (MS) | A molecular ion peak (M+H)⁺ consistent with the molecular weight (346.27 m/z). |

Key Applications in Research and Development

The unique structural features of N1,N4-Bis-Boc-spermidine make it a versatile tool in several scientific domains.

Bioconjugation and Linker Chemistry

With a free primary amine, N1,N4-Bis-Boc-spermidine serves as an excellent linker for the conjugation of various molecules.[1][2] The terminal amine can be readily functionalized to attach biomolecules such as peptides, proteins, antibodies, or fluorescent dyes. The Boc protecting groups can be subsequently removed under acidic conditions to expose the other two amines for further conjugation, enabling the creation of complex, multi-functional constructs.[5][6]

Polyamine Research

Polyamines like spermidine are essential for numerous cellular processes, including cell growth, differentiation, and apoptosis. N1,N4-Bis-Boc-spermidine is a key intermediate in the synthesis of various polyamine analogues and derivatives.[1] These synthetic analogues are instrumental in elucidating the specific roles of polyamines in biological pathways and for developing therapeutic agents that target polyamine metabolism, which is often dysregulated in diseases like cancer.

Drug Development and Delivery

In drug development, this compound is utilized in the synthesis of novel pharmaceutical agents.[1] Its spermidine backbone can be incorporated into drug candidates to enhance their cellular uptake or to target specific biological pathways. Furthermore, its properties as a linker are exploited in the construction of drug delivery systems, such as antibody-drug conjugates (ADCs) and gene delivery vectors, to improve the targeted delivery and efficacy of therapeutic payloads.[2]

Solid-Phase Synthesis

The free primary amine of N1,N4-Bis-Boc-spermidine allows for its attachment to a solid support, making it a valuable building block in solid-phase organic synthesis (SPOS).[][7][8] This approach is particularly useful for the synthesis of combinatorial libraries of polyamine derivatives for high-throughput screening and drug discovery.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis of N1,N4-Bis-Boc-spermidine and its application in bioconjugation and solid-phase synthesis. These protocols are intended as a starting point and may require optimization based on the specific reagents and substrates used.

Plausible Synthesis of N1,N4-Bis-Boc-spermidine

This protocol is adapted from the synthesis of the related N1,N8-isomer and represents a viable method for the preparation of N1,N4-Bis-Boc-spermidine.

Materials:

-

Spermidine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and hexane (B92381) for chromatography

Procedure:

-

Dissolve spermidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (2 equivalents) in DCM to the cooled spermidine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield N1,N4-Bis-Boc-spermidine as a colorless oil or white solid.

General Protocol for Bioconjugation

This protocol outlines the conjugation of a carboxylate-containing molecule (e.g., a fluorescent dye or a drug) to the free primary amine of N1,N4-Bis-Boc-spermidine using carbodiimide (B86325) chemistry.

Materials:

-

N1,N4-Bis-Boc-spermidine

-

Carboxylate-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the carboxylate-containing molecule (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate flask, dissolve N1,N4-Bis-Boc-spermidine (1.1 equivalents) in anhydrous DMF. Add a base such as TEA or DIPEA (2 equivalents).

-

Add the solution of N1,N4-Bis-Boc-spermidine to the activated ester solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final conjugate by reverse-phase HPLC.

General Protocol for Solid-Phase Synthesis

This protocol describes the immobilization of N1,N4-Bis-Boc-spermidine onto a solid support and subsequent modification.

Materials:

-

N1,N4-Bis-Boc-spermidine

-

2-Chlorotrityl chloride resin (or other suitable resin)

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Methanol

-

Reagents for subsequent synthetic steps (e.g., protected amino acids, coupling reagents)

-

Trifluoroacetic acid (TFA) for cleavage

Procedure:

-

Swell the 2-chlorotrityl chloride resin in anhydrous DCM in a solid-phase synthesis vessel.

-

Dissolve N1,N4-Bis-Boc-spermidine (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.

-

Add the solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DCM.

-

To cap any unreacted sites, treat the resin with a solution of DCM/methanol/DIPEA (e.g., 80:15:5) for 30 minutes.

-

Wash the resin again with DCM and dry under vacuum. The resin is now functionalized with N1,N4-Bis-Boc-spermidine and ready for further synthetic modifications on the Boc-protected amines after deprotection.

-

Subsequent synthetic steps will involve Boc deprotection using TFA in DCM, followed by coupling of the desired building blocks.

-

After completion of the synthesis, the final product is cleaved from the resin using a TFA-based cleavage cocktail.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving N1,N4-Bis-Boc-spermidine.

Safety and Handling

N1,N4-Bis-Boc-spermidine should be handled in a well-ventilated area by personnel trained in chemical synthesis. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N1,N4-Bis-Boc-spermidine is a cornerstone building block for chemical and biological research. Its unique combination of a reactive primary amine and two protected amines offers a versatile platform for the synthesis of complex molecules with applications spanning from fundamental biological studies to the development of next-generation therapeutics and drug delivery systems. The methodologies and data presented in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 4. N1,N4-Bis-Boc-spermidine | C17H35N3O4 | CID 10904092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N1,N5-Bis-Boc-spermidine, 68076-39-1 | BroadPharm [broadpharm.com]

- 7. Synthesis of Spermidine using Solidphase Synthetic Strategy – Oriental Journal of Chemistry [orientjchem.org]

- 8. scielo.br [scielo.br]

N1,N4-Bis-Boc-Spermidine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, experimental applications, and role in cellular signaling of N1,N4-Bis-Boc-spermidine, a key intermediate in polyamine research and therapeutic development.

Core Physicochemical and Structural Data

N1,N4-Bis-Boc-spermidine is a synthetically modified derivative of the naturally occurring polyamine spermidine (B129725). The introduction of two tert-butoxycarbonyl (Boc) protecting groups at the N1 and N4 positions enhances its stability and solubility in organic solvents, making it a versatile tool for chemical synthesis.[1][2] This strategic protection allows for selective functionalization of the remaining free amine at the N8 position, facilitating the development of a wide array of polyamine analogs and conjugates.

| Property | Value | Source |

| Molecular Formula | C17H35N3O4 | [1][2][3][4][5] |

| Molecular Weight | 345.48 g/mol | [2][3][4][5] |

| IUPAC Name | tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | [1][4] |

| CAS Number | 85503-20-4 | [1][2][3][5] |

| Appearance | Colorless oil or white crystalline powder | [2][4] |

| Solubility | Soluble in organic solvents such as acetonitrile. | [4] |

Applications in Research and Drug Development

The unique structural characteristics of N1,N4-Bis-Boc-spermidine make it a valuable asset in several areas of scientific investigation and pharmaceutical development:

-

Peptide Synthesis and Medicinal Chemistry: As a protected polyamine, it serves as a crucial building block in solid-phase peptide synthesis for the incorporation of polyamine moieties into peptides and other macromolecules.[4] This allows for the investigation of polyamine-mediated cellular processes and the development of novel bioactive molecules.

-

Bioconjugation and Linker Chemistry: The free primary amine allows for its use as a versatile linker in bioconjugation reactions.[2] It can be coupled to various molecules, including proteins, antibodies, and fluorescent dyes, to create targeted drug delivery systems or diagnostic tools.

-

Polyamine Research: The ability to selectively modify the spermidine backbone enables researchers to synthesize a variety of polyamine derivatives. These derivatives are instrumental in studying the diverse roles of polyamines in cellular functions such as cell growth, differentiation, and apoptosis, with implications for cancer and neurobiology.[2]

-

Gene Delivery Systems: N1,N4-Bis-Boc-spermidine is utilized in the construction of advanced gene delivery vectors, where the polyamine structure aids in the complexation and delivery of genetic material into cells for gene therapy applications.[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of N1,N4-Bis-Boc-spermidine in common laboratory procedures. Researchers should optimize these protocols based on their specific substrates and desired outcomes.

Boc-Deprotection Protocol

This protocol describes the removal of the Boc protecting groups to yield spermidine or a mono-Boc-protected intermediate.

Materials:

-

N1,N4-Bis-Boc-spermidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) (for neutralization)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve N1,N4-Bis-Boc-spermidine in DCM in a round-bottom flask.

-

Add an excess of TFA to the solution (e.g., a 25-50% solution of TFA in DCM).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To obtain the free amine, the resulting TFA salt can be neutralized. Dissolve the residue in DCM and add DIEA dropwise until the solution is basic.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Conjugation to an NHS-Ester Activated Molecule

This protocol outlines the conjugation of the free primary amine of N1,N4-Bis-Boc-spermidine to a molecule activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

N1,N4-Bis-Boc-spermidine

-

NHS-ester activated molecule (e.g., a fluorescent dye or biotin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA) or DIEA

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography or HPLC)

Procedure:

-

Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.

-

In a separate vial, dissolve N1,N4-Bis-Boc-spermidine in the same solvent.

-

Add a slight molar excess of N1,N4-Bis-Boc-spermidine to the NHS-ester solution.

-

Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIEA to the reaction mixture to scavenge the released NHS.

-

Stir the reaction at room temperature. The reaction is typically complete within a few hours but may be left overnight. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent can be removed under vacuum.

-

Purify the resulting conjugate using an appropriate method, such as silica gel chromatography or HPLC, to remove unreacted starting materials and byproducts.

Role in Cellular Signaling: Induction of Autophagy

Spermidine, the parent molecule of N1,N4-Bis-Boc-spermidine, is a known inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. One of the key signaling pathways through which spermidine exerts this effect is by modulating the activity of the mTOR (mammalian target of rapamycin) signaling pathway. The use of spermidine derivatives, synthesized from precursors like N1,N4-Bis-Boc-spermidine, is crucial for dissecting the molecular mechanisms of this process.

Caption: Spermidine induces autophagy by inhibiting the mTORC1 signaling pathway.

The diagram above illustrates the simplified signaling cascade. Spermidine inhibits mTORC1, a master regulator of cell growth and metabolism. Inhibition of mTORC1 relieves its suppression of the ULK1 complex, a key initiator of autophagy. The activated ULK1 complex then promotes the activity of the Beclin-1/PI3K class III complex, which is essential for the nucleation of the autophagosomal membrane. This cascade ultimately leads to the conjugation of LC3 to the autophagosome membrane, a hallmark of autophagy activation, and the formation of the autophagosome.

Caption: A generalized workflow for the bioconjugation of N1,N4-Bis-Boc-spermidine.

References

- 1. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spermidine boosts autophagy to protect from synapse aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. researchgate.net [researchgate.net]

N1,N4-Bis-Boc-spermidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N1,N4-Bis-Boc-spermidine, a critical reagent in biochemical research and pharmaceutical development. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on providing a strong theoretical framework, detailed experimental protocols for characterization, and an understanding of the key factors governing the compound's properties.

Core Concepts: Understanding the Role of Boc Protection

N1,N4-Bis-Boc-spermidine is a derivative of the naturally occurring polyamine spermidine (B129725), where the primary amino groups at the N1 and N4 positions are protected by tert-butoxycarbonyl (Boc) groups. This chemical modification is crucial as it enhances the compound's stability and modulates its solubility, making it a versatile tool for various synthetic applications.[1] The Boc protecting groups are known to be stable under most nucleophilic and basic conditions, yet they can be readily cleaved under acidic conditions, allowing for the controlled release of spermidine or further functionalization.[2][3]

Solubility Profile

The introduction of the two bulky and nonpolar Boc groups significantly alters the solubility profile of the spermidine backbone. While spermidine itself is soluble in water, N1,N4-Bis-Boc-spermidine exhibits increased solubility in organic solvents.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility of N1,N4-Bis-Boc-spermidine |

| Polar Protic Solvents | Water, Methanol, Ethanol | Low to Moderate |

| Polar Aprotic Solvents | Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High[] |

| Nonpolar Solvents | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Good to High |

| Hydrocarbon Solvents | Hexanes, Toluene | Low |

Note: This table is based on the general principles of solubility for Boc-protected amines and available anecdotal evidence. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of N1,N4-Bis-Boc-spermidine in various solvents.

Materials:

-

N1,N4-Bis-Boc-spermidine

-

A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N1,N4-Bis-Boc-spermidine to a known volume of the desired solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N1,N4-Bis-Boc-spermidine using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Stability Profile

The stability of N1,N4-Bis-Boc-spermidine is a critical factor for its storage, handling, and application in multi-step syntheses. The Boc groups offer considerable protection to the amine functionalities.

Factors Influencing Stability:

-

pH: The carbamate (B1207046) linkage of the Boc group is susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the acid strength and temperature. The compound is generally stable in neutral and basic aqueous solutions.

-

Temperature: Elevated temperatures can promote the thermal degradation of N1,N4-Bis-Boc-spermidine. Thermal deprotection of Boc groups can occur at high temperatures, even in the absence of acid.[5]

-

Light: While not extensively reported for this specific molecule, prolonged exposure to high-energy light (e.g., UV) could potentially lead to degradation. Photostability studies are recommended for applications where light exposure is a concern.

Qualitative Stability Data

| Condition | Expected Stability of N1,N4-Bis-Boc-spermidine |

| Acidic pH (e.g., pH < 4) | Low (cleavage of Boc groups) |

| Neutral pH (e.g., pH 6-8) | High |

| Basic pH (e.g., pH > 9) | High (stable to most bases) |

| Elevated Temperature (> 80 °C) | Moderate to Low (potential for thermal degradation) |

| Room Temperature (in dark) | High |

| Exposure to Light | Potentially Moderate (requires experimental validation) |

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the preferred approach to assess the stability of N1,N4-Bis-Boc-spermidine and to identify and quantify any degradation products.

Materials:

-

N1,N4-Bis-Boc-spermidine

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

High-purity water, methanol, acetonitrile

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Method Development:

-

Develop a stability-indicating HPLC method capable of separating N1,N4-Bis-Boc-spermidine from its potential degradation products (e.g., mono-Boc-spermidine, spermidine). A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable modifier like formic acid or ammonium (B1175870) acetate) is a good starting point.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate the compound in acidic solutions (e.g., 0.1 M HCl) at various temperatures (e.g., 40 °C, 60 °C) for different time points.

-

Base Hydrolysis: Incubate the compound in basic solutions (e.g., 0.1 M NaOH) under similar conditions.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and solutions to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time intervals, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples by the validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Monitor the decrease in the peak area of N1,N4-Bis-Boc-spermidine and the formation of any degradation products.

-

Determine the degradation kinetics and calculate the shelf-life under different conditions.

-

Workflow for Stability Assessment

Caption: Workflow for the experimental assessment of stability.

Role in Polyamine Metabolism and Signaling

N1,N4-Bis-Boc-spermidine serves as a protected precursor to spermidine, a key molecule in polyamine metabolism. Polyamines are essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport.

The catabolism of spermidine and spermine (B22157) is primarily regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT acetylates spermidine and spermine, which are then either excreted from the cell or oxidized by polyamine oxidase (PAO). By using N1,N4-Bis-Boc-spermidine, researchers can bypass the initial steps of polyamine biosynthesis and introduce a protected form of spermidine into cellular systems to study its downstream effects upon deprotection.

Polyamine Metabolic Pathway

Caption: Overview of the polyamine metabolic pathway and the role of N1,N4-Bis-Boc-spermidine.

Conclusion

N1,N4-Bis-Boc-spermidine is an indispensable tool in the study of polyamine biology and for the synthesis of complex molecules. While specific quantitative data on its solubility and stability are not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to thoroughly characterize these properties. A comprehensive understanding of its solubility and stability is paramount for its effective use in research and development, ensuring the reliability and reproducibility of experimental outcomes.

References

N1,N4-Bis-Boc-Spermidine: A Linchpin in Polyamine Research and Drug Discovery

An In-depth Technical Guide on its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyamines, such as spermidine (B129725), are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, making the polyamine pathway an attractive target for therapeutic intervention. N1,N4-Bis-Boc-spermidine has emerged as a critical tool in this field, not for its direct biological activity, but as a versatile precursor for the synthesis of a wide array of sophisticated molecular probes and potential drug candidates. The strategic placement of tert-butoxycarbonyl (Boc) protecting groups on the N1 and N4 positions of the spermidine backbone allows for precise chemical modifications, enabling researchers to dissect the intricate roles of polyamines in cellular function and to design novel therapeutic agents with enhanced specificity and efficacy. This technical guide elucidates the core utility of N1,N4-Bis-Boc-spermidine in polyamine research, detailing its application in the synthesis of bioactive analogs, the mechanism of action of these derivatives, and the experimental methodologies underpinning their evaluation.

The Strategic Importance of N1,N4-Bis-Boc-Spermidine in Chemical Synthesis

The primary "mechanism of action" of N1,N4-Bis-Boc-spermidine is that of a protected building block, facilitating the regioselective synthesis of complex polyamine derivatives. The Boc groups are stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, providing a free amine for subsequent functionalization.[1] This allows for the controlled, stepwise introduction of various moieties, such as alkyl chains, acyl groups, fluorophores, and pharmacologically active groups, onto the spermidine scaffold.

A common synthetic strategy involves the use of N1,N4-Bis-Boc-spermidine in solid-phase synthesis.[2][3] This methodology allows for the efficient construction of polyamine analogs through iterative steps of deprotection and coupling, with the growing molecule attached to an insoluble resin. This simplifies purification, as excess reagents and byproducts can be washed away, leading to high-purity products.

Applications in Elucidating Polyamine Biology

The ability to synthesize custom-designed spermidine analogs using N1,N4-Bis-Boc-spermidine has been instrumental in advancing our understanding of polyamine biology.

Fluorescent Probes for Visualizing Polyamine Transport

A key application is the synthesis of fluorescently labeled polyamines. By attaching a fluorophore to the spermidine backbone, researchers can visualize and quantify polyamine uptake into living cells.[4] These probes are invaluable for studying the kinetics and regulation of the polyamine transport system (PTS), which is often upregulated in cancer cells to meet their high demand for polyamines.

N1,N4-Bis-Boc-Spermidine in the Development of Anticancer Agents

The dysregulation of polyamine metabolism in cancer has spurred the development of polyamine analogs as potential chemotherapeutics. N1,N4-Bis-Boc-spermidine serves as a key starting material for the synthesis of these analogs, which can exert their anticancer effects through various mechanisms.

Induction of Spermidine/Spermine N1-Acetyltransferase (SSAT)

One of the most promising strategies in polyamine-targeted cancer therapy is the induction of spermidine/spermine N1-acetyltransferase (SSAT). SSAT is a key catabolic enzyme that acetylates spermidine and spermine, marking them for export or degradation.[5] The induction of SSAT leads to the depletion of intracellular polyamine pools, which in turn inhibits cell proliferation and can induce apoptosis.[6]

Several potent SSAT inducers have been synthesized from protected spermidine precursors. For instance, N1,N11-diethylnorspermine (DENSPM), a well-studied polyamine analog, is a powerful inducer of SSAT.[6] The synthesis of such analogs often involves the alkylation of the terminal amino groups of a protected polyamine backbone.

Inhibition of Polyamine Transport

Another therapeutic strategy is to block the uptake of polyamines from the extracellular environment by inhibiting the PTS.[7] Novel polyamine transport inhibitors (PTIs) have been designed and synthesized, often featuring modified polyamine backbones. These compounds compete with natural polyamines for binding to the transporter proteins, thereby preventing their entry into the cell. This approach is particularly effective when combined with inhibitors of polyamine biosynthesis, creating a two-pronged attack on polyamine availability.[8]

Direct Cytotoxic Effects

Some spermidine analogs synthesized from N1,N4-Bis-Boc-spermidine exhibit direct cytotoxic effects on cancer cells. For example, acylspermidine derivatives have been shown to induce apoptosis in various cancer cell lines.[9] The exact mechanisms can vary but often involve the induction of oxidative stress and the activation of apoptotic signaling cascades. Aziridinyl analogs of spermidine have also demonstrated potent cytotoxic activity.[10][11]

Quantitative Data on the Biological Activity of Spermidine Derivatives

The following tables summarize the cytotoxic and polyamine transport inhibitory activities of various spermidine derivatives, many of which are synthesized using strategies involving protected precursors like N1,N4-Bis-Boc-spermidine.

Table 1: Cytotoxic Activity of Spermidine Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| N1-Aziridinylspermidine | L1210 (murine leukemia) | 0.15 | [10] |

| N1-Aziridinylspermidine | HL60 (human leukemia) | 0.11 | [10] |

| N8-Aziridinylspermidine | L1210 (murine leukemia) | 0.31 | [10] |

| N8-Aziridinylspermidine | HL60 (human leukemia) | 0.30 | [10] |

| Acylspermidine Derivative (Compound 7) | MCF-7 (breast cancer) | Not specified, but significant viability reduction | [9] |

| Acylspermidine Derivative (Compound 8) | Jurkat (T-lymphoblastic leukemia) | Not specified, but significant viability reduction | [9] |

| Bis-naphthalimido spermidine | Adenocarcinoma cells | 0.15 - 1.64 | [12] |

Table 2: Polyamine Transport Inhibition by Spermidine Analogs

| Inhibitor | Cell Line | Target Polyamine | Ki (µM) | Reference |

| Lasso 6 (triazacyclononane-based) | L3.6pl (pancreatic ductal adenocarcinoma) | 3H-Spermidine | 3.3 ± 0.4 | [8] |

| Lasso 7 (triazacyclododecane-based) | L3.6pl (pancreatic ductal adenocarcinoma) | 3H-Spermidine | 3.7 ± 0.1 | [8] |

| Trimer44NMe | L3.6pl (pancreatic ductal adenocarcinoma) | 3H-Spermidine | 2.6 ± 0.3 | [8] |

| AMXT1501 | L3.6pl (pancreatic ductal adenocarcinoma) | 3H-Spermidine | 2.5 ± 0.1 | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of N1,N4-Bis-Boc-spermidine in research. Below are representative methodologies for key experimental procedures.

General Procedure for Solid-Phase Synthesis of N-Substituted Spermidine Analogs

This protocol is a generalized representation based on methodologies described in the literature.[2]

-

Resin Preparation: Swell a suitable solid support (e.g., Merrifield resin) in an appropriate solvent like dichloromethane (B109758) (DCM).

-

Attachment of Protected Spermidine: Couple N1,N4-Bis-Boc-spermidine to the resin via its free secondary amine. This can be achieved through various linker strategies.

-

Selective Deprotection: Remove one of the Boc protecting groups using a mild acidic solution (e.g., trifluoroacetic acid in DCM) to expose a primary amine.

-

Coupling of the Desired Moiety: React the free primary amine with the desired building block (e.g., an activated carboxylic acid, an alkyl halide).

-

Second Deprotection (if necessary): Remove the second Boc group under acidic conditions.

-

Second Coupling (if necessary): Introduce a second functional group at the other terminus.

-

Cleavage from Resin: Cleave the final compound from the solid support using a strong acid (e.g., hydrofluoric acid or trifluoromethanesulfonic acid).

-

Purification: Purify the crude product using techniques such as high-performance liquid chromatography (HPLC).

Fluorescent Polyamine Uptake Assay via Flow Cytometry

This protocol is adapted from publicly available methods.[13][14]

-

Cell Culture: Seed the cells of interest in a multi-well plate and grow to a desired confluency (e.g., 70-80%).

-

Incubation with Fluorescent Probe: Prepare a working solution of the fluorescently labeled spermidine analog in cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for a defined period (e.g., 30 minutes to 2 hours) at 37°C and 5% CO2, protected from light.

-

Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove excess fluorescent probe. Detach the cells using a non-enzymatic cell dissociation solution (e.g., Versene) or trypsin.

-

Sample Preparation: Centrifuge the cell suspension to pellet the cells. Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% bovine serum albumin).

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore. Record the mean fluorescence intensity of a sufficient number of cells (e.g., 10,000 live events).

-

Data Analysis: Quantify the uptake of the fluorescent probe by comparing the mean fluorescence intensity of treated cells to that of control (untreated) cells.

SSAT Enzyme Activity Assay

This protocol is a generalized method based on described assays.[1][15][16]

-

Cell Lysis: Treat cells with the polyamine analog of interest for a specified time. Harvest the cells and lyse them in a suitable buffer to release the cellular proteins.

-

Protein Quantification: Determine the total protein concentration in the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Enzyme Reaction: In a reaction mixture, combine a specific amount of cell lysate with a buffer containing acetyl-CoA and a substrate for SSAT (spermidine or spermine, often radiolabeled).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.

-

Separation of Product: Separate the acetylated product from the unreacted substrate. This can be achieved using methods like ion-exchange chromatography or precipitation.

-

Quantification: Quantify the amount of acetylated product formed. If a radiolabeled substrate was used, this can be done using a scintillation counter.

-

Calculation of Activity: Express the SSAT activity as the amount of product formed per unit of time per milligram of protein.

Conclusion

N1,N4-Bis-Boc-spermidine is an indispensable tool in the field of polyamine research and drug development. Its utility as a protected precursor enables the rational design and synthesis of a diverse range of polyamine analogs with tailored properties. These synthetic derivatives have proven invaluable for dissecting the complex roles of polyamines in cellular physiology and pathology. Furthermore, they represent a promising class of therapeutic agents, particularly in oncology, with demonstrated efficacy in modulating key targets within the polyamine metabolic pathway. The continued application of N1,N4-Bis-Boc-spermidine in innovative synthetic strategies will undoubtedly lead to a deeper understanding of polyamine biology and the development of novel, targeted therapies for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, screening and pro-apoptotic activity of novel acyl spermidine derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic activity of N1- and N8-aziridinyl analogs of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular pharmacology of N1- and N8-aziridinyl analogues of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescently labeled polyamine uptake (via Flow Cytometry) protocol v1 [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Induction of spermidine/spermine N1-acetyltransferase (SSAT) by aspirin in Caco-2 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

N1,N4-Bis-Boc-Spermidine: A Versatile Scaffold for Innovations in Drug Development, Bioconjugation, and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N4-Bis-Boc-spermidine is a strategically protected derivative of the natural polyamine spermidine (B129725), serving as a critical and versatile building block in synthetic chemistry and the life sciences. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the primary amino groups (N1 and N4) allows for selective modification of the secondary amino group (N8), enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the applications of N1,N4-Bis-Boc-spermidine, with a focus on its utility in drug discovery, bioconjugation, and the development of research tools.

Polyamines like spermidine play essential roles in numerous cellular processes, including cell growth, differentiation, and apoptosis.[1] Consequently, synthetic polyamine analogues are of significant interest for therapeutic and diagnostic applications. The unique structural features of N1,N4-Bis-Boc-spermidine make it an ideal starting material for creating these analogues with tailored properties.

Core Applications of N1,N4-Bis-Boc-Spermidine

The primary utility of N1,N4-Bis-Boc-spermidine lies in its ability to serve as a linker or scaffold for the synthesis of more complex molecules. The Boc protecting groups can be removed under acidic conditions, revealing the primary amines for further functionalization. This allows for a modular approach to the synthesis of polyamine conjugates.

Drug Development and Cancer Therapy

The dysregulation of polyamine metabolism is a hallmark of cancer, making polyamine analogues promising candidates for anticancer drug development. N1,N4-Bis-Boc-spermidine is a key intermediate in the synthesis of various polyamine-based anticancer agents.

Experimental Workflow for Synthesis of Polyamine-Based Therapeutics

Caption: Synthetic route for polyamine therapeutics.

Bioconjugation and Linker Chemistry

The unique trifunctional nature of spermidine, made accessible by the bis-Boc protection strategy, makes it an excellent linker for bioconjugation.[3] It can be used to connect biomolecules such as proteins, peptides, and nucleic acids to other molecules, including fluorescent dyes, radiolabels, or drug payloads.

Logical Relationship in Bioconjugation

Caption: Role as a trifunctional linker.

Development of Fluorescent Probes

Fluorescently labeled polyamines are invaluable tools for studying polyamine uptake and localization in cells. N1,N4-Bis-Boc-spermidine provides a convenient starting point for the synthesis of such probes. The free secondary amine can be reacted with a fluorophore, followed by deprotection of the primary amines. Researchers have reported the synthesis of fluorescently labeled products using N1,N4-Bis-Boc-spermidine, noting good solubility in acetonitrile (B52724) and high yields.[]

Experimental Workflow for Fluorescent Probe Synthesis

Caption: Synthesis of fluorescent polyamine probes.

Gene Delivery Systems

The cationic nature of polyamines at physiological pH allows them to interact with negatively charged nucleic acids, making them suitable for gene delivery applications.[3] N1,N4-Bis-Boc-spermidine can be incorporated into more complex structures, such as lipopolyamines or nanoparticles, to facilitate the condensation of DNA or siRNA and their delivery into cells.

Quantitative Data Summary

While detailed quantitative data directly pertaining to N1,N4-Bis-Boc-spermidine applications is limited in the initial search results, the following table summarizes relevant data for related polyamine derivatives to provide context for their potential efficacy.

| Compound Class | Cell Line | Parameter | Value | Reference |

| N-substituted benzimidazole (B57391) | HCT116 | IC50 | ≈ 0.6 µM | [2] |

| N-substituted benzimidazole | H460 | IC50 | ≈ 0.4 µM | [2] |

| Unsubstituted benzimidazole | - | IC50 | ≈ 3.78 mM | [2] |

| Polyamine Transport Inhibitor | L3.6pl | Ki (Spermidine uptake) | Similar to known PTIs | [1] |

Key Experimental Protocols

Detailed experimental protocols require access to full-text research articles. However, based on the available information, general methodologies can be outlined.

General Procedure for N8-Alkylation of N1,N4-Bis-Boc-Spermidine

-

Dissolution: Dissolve N1,N4-Bis-Boc-spermidine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine) to the solution.

-

Addition of Alkylating Agent: Slowly add the desired alkylating agent (e.g., an alkyl halide or mesylate) at room temperature or below.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

General Procedure for Boc Deprotection

-

Dissolution: Dissolve the Boc-protected polyamine derivative in a suitable solvent (e.g., dichloromethane or methanol).

-

Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Reaction: Stir the reaction at room temperature until deprotection is complete, as monitored by TLC or LC-MS.

-

Solvent Removal: Remove the solvent and excess acid under reduced pressure.

-

Isolation: The deprotected polyamine is typically obtained as a salt and can be used directly or further purified.

Conclusion and Future Outlook

N1,N4-Bis-Boc-spermidine is a cornerstone molecule for the synthesis of functionalized polyamines. Its applications span from the development of novel anticancer therapeutics and gene delivery vectors to the creation of sophisticated molecular probes for basic research. While this guide provides an overview of its utility, the full potential of this versatile building block continues to be explored. Future research will likely focus on its incorporation into more complex drug delivery systems, such as targeted nanoparticles and antibody-drug conjugates, as well as the development of new polyamine-based diagnostics. The continued availability of detailed synthetic protocols and quantitative biological data in published literature will be crucial for advancing these exciting areas of research.

References

An In-depth Technical Guide to the Spectroscopic Data of N1,N4-Bis-Boc-spermidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N1,N4-Bis-Boc-spermidine, a key intermediate in the synthesis of polyamine analogs and other bioactive molecules.[][2] Due to the absence of a complete, publicly available dataset, this guide presents expected spectroscopic values derived from the analysis of its chemical structure and comparison with closely related, well-characterized analogs.

Chemical Structure and Properties

N1,N4-Bis-Boc-spermidine is a derivative of the naturally occurring polyamine spermidine (B129725), where the primary amine at the N1 position and the secondary amine at the N4 position are protected by tert-butoxycarbonyl (Boc) groups. This selective protection allows for further chemical modifications at the terminal primary amine (N8).

-

Appearance: White crystalline powder or colorless oil.[]

-

Synonyms: N1,N4-Di-(tert-butoxycarbonyl)spermidine, 1,5-Di-Boc-1,5,10-triazadecane.[3]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for N1,N4-Bis-Boc-spermidine. These values are predicted based on the known spectral data of the isomeric N1,N8-Bis-Boc-spermidine and general principles of NMR, IR, and MS for Boc-protected amines.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.10 - 3.30 | m | 6H | -CH₂-N(Boc)- |

| ~2.70 | t | 2H | -CH₂-NH₂ |

| ~1.65 - 1.80 | m | 4H | -CH₂-CH₂ -CH₂- (central part) |

| ~1.45 - 1.55 | m | 2H | -CH₂-CH₂ -CH₂-N(Boc)- |

| 1.44 | s | 18H | -C(CH₃)₃ (Boc groups) |

| ~1.30 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (Boc carbonyl) |

| ~79.0 | -C (CH₃)₃ (Boc quaternary) |

| ~47-49 | -C H₂-N(Boc)- |

| ~40-42 | -C H₂-NH₂ |

| ~38-40 | N(Boc)-C H₂-CH₂- |

| ~28.4 | -C(C H₃)₃ (Boc methyls) |

| ~26-30 | -CH₂-C H₂-CH₂- (alkyl chain) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H stretch (primary amine) |

| ~2970, 2930, 2870 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1450, 1365 | Medium | C-H bend (gem-dimethyl of Boc) |

| ~1170 | Strong | C-O stretch (Boc) and C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 346.2706 | [M+H]⁺ |

| 368.2525 | [M+Na]⁺ |

| 290.2178 | [M-C₄H₉]⁺ |

| 246.1865 | [M-Boc+H]⁺ |

| 190.1338 | [M-2Boc+H]⁺ |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis and characterization of N1,N4-Bis-Boc-spermidine, based on established methods for the selective protection of polyamines.

3.1 Synthesis of N1,N4-Bis-Boc-spermidine

This procedure is adapted from general methods for the selective acylation of polyamines.

-

Preparation of N1,N8-dibenzyloxycarbonyl-spermidine: Spermidine is first exhaustively protected with a benzyloxycarbonyl (Z) group.

-

Selective Boc Protection: The resulting per-Z-protected spermidine is then treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine (B128534) or diisopropylethylamine in a suitable solvent like dichloromethane (B109758) or acetonitrile. This step selectively introduces Boc groups on the primary amino functions.

-

Deprotection of Z groups: The benzyloxycarbonyl groups are then selectively removed by catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield N1,N8-di-Boc-spermidine.

-

Mitsunobu or Alkylation Reaction: To obtain the N1,N4 isomer, a multi-step synthesis is typically required, often involving the protection of one primary amine, followed by protection of the secondary amine, and subsequent manipulation of the protecting groups. A common strategy involves starting with a differentially protected precursor like N1-Boc-N8-Z-spermidine.

3.2 Purification

The crude product is typically purified by column chromatography on silica (B1680970) gel, using a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexane as the eluent.

3.3 Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

-

Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl or KBr plate.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Workflow and Signaling Pathway Diagrams

Diagram 1: Synthesis Workflow for N1,N4-Bis-Boc-spermidine

Caption: A generalized multi-step synthetic route to N1,N4-Bis-Boc-spermidine.

Diagram 2: Logical Relationship of Spectroscopic Analysis

Caption: The role of different spectroscopic techniques in characterizing the compound.

References

The Strategic Role of Boc Protecting Groups in the Synthesis of Spermidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate and selective chemical modification of polyamines like spermidine (B129725) is a cornerstone of numerous research and development endeavors, particularly in the realms of drug discovery and molecular biology. Spermidine, a ubiquitous polyamine essential for cellular growth and proliferation, possesses a unique structure with two primary and one secondary amine groups. This trifunctional nature presents a significant synthetic challenge: how to selectively modify one amine in the presence of the others. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool in addressing this challenge, enabling the precise and strategic synthesis of complex spermidine derivatives. This technical guide delves into the core principles, experimental methodologies, and applications of Boc protecting groups in the context of spermidine chemistry.

Core Principles of Boc Protection in Polyamine Chemistry

The utility of the Boc group stems from its unique chemical properties. It is introduced to an amine group to form a carbamate, which is stable under a wide range of chemical conditions, particularly basic and nucleophilic environments.[1] This stability allows for subsequent chemical transformations to be carried out on other parts of the spermidine molecule without affecting the protected amine. Crucially, the Boc group is readily cleaved under acidic conditions, regenerating the free amine.[2][3] This acid lability is the key to its utility, providing a reliable method for deprotection when desired.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride.[1][2] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).[2][4]

A pivotal concept in the synthesis of complex spermidine derivatives is orthogonal protection .[5][6] This strategy involves using multiple protecting groups, each of which can be removed by a specific set of chemical conditions without affecting the others.[6] For instance, the primary amines of spermidine can be protected with Boc groups (acid-labile), while the secondary amine is protected with a benzyloxycarbonyl (Cbz) group, which is stable to acid but can be removed by catalytic hydrogenolysis.[7][8] This allows for the sequential deprotection and functionalization of each amine group, providing precise control over the final molecular architecture.

Experimental Protocols

The following are generalized protocols for the Boc protection and deprotection of amines, adapted from various sources. Researchers should optimize these conditions for their specific spermidine derivatives.

Protocol 1: Selective Boc Protection of Primary Amines in Spermidine

This protocol is based on the chemoselective acylation of primary amines over secondary amines using alkyl phenyl carbonates, a method noted for its high yields.[9]

Materials:

-

Spermidine

-

tert-Butyl phenyl carbonate

-

Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

-

Phosphate (B84403) buffer (0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄)

-

Sulfuric acid (2 M)

-

Sodium hydroxide (B78521) (9 M)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve spermidine (1 equivalent) in CH₂Cl₂ or DMF.

-

Add tert-butyl phenyl carbonate (1.1 equivalents per primary amino group).

-

Stir the reaction mixture overnight at room temperature.

-

Pour the mixture into the phosphate buffer.

-

Adjust the pH to 3 with 2 M sulfuric acid.

-

Extract the aqueous phase with CH₂Cl₂.

-

Make the aqueous phase strongly alkaline with 9 M sodium hydroxide.

-

Extract the product with CH₂Cl₂ (3 times).

-

Combine the organic phases, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the N¹,N⁸-di-Boc-spermidine.[9]

Protocol 2: Deprotection of Boc-Protected Spermidine

This protocol utilizes trifluoroacetic acid (TFA) for the efficient cleavage of the Boc group.[2][4]

Materials:

-

Boc-protected spermidine derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected spermidine derivative in DCM.

-

Add TFA to the solution (typically 25-50% v/v).

-

Stir the reaction at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.[4]

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

The resulting amine salt can be used directly or neutralized with a base for further reactions.

Quantitative Data

The following tables summarize quantitative data for the synthesis and deprotection of Boc-protected polyamines, providing a comparative overview for experimental design.

Table 1: Synthesis of Boc-Protected Spermidine Derivatives

| Product | Reagents and Conditions | Yield (%) | Reference |

| N⁴-tert-butoxycarbonyl-1,4-butanediamine | 1,4-butanediamine, Boc₂O, TEA, THF, room temp, 6h | 68% | [4] |

| N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | Spermidine, tert-butyl phenyl carbonate, DMF, room temp | 78% | [9] |

| N¹,N⁸-Bis(benzyloxycarbonyl)spermidine | Spermidine, benzyl (B1604629) phenyl carbonate, DMF, room temp | 71% | [9] |

Table 2: Common Deprotection Methods for N-Boc Amines

| Reagents | Conditions | Notes | References |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature, 1-3 hours | Standard, efficient method.[2][4] | [2][4] |

| Hydrochloric acid (HCl) in Dioxane or Ethyl Acetate | Room temperature | Widely used, provides the hydrochloride salt.[3][10] | [3][10] |

| Montmorillonite K10 clay in Dichloroethane | Selectively cleaves aromatic N-Boc groups. | [2] | [2] |

| Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Selectively cleaves secondary N-Boc groups. | [2] | [2] |

| Thermal Deprotection | 100–120 °C | Can be used in specific cases.[11] | [11] |

| Water (reflux) | Catalyst-free, environmentally friendly. | [12] | [12] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the use of Boc protecting groups with spermidine.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. reddit.com [reddit.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to N1,N4-Bis-Boc-Spermidine: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N1,N4-Bis-Boc-spermidine, a critical reagent in various research and development fields. The document details its commercial suppliers, reported purity levels, and insights into its synthesis and applications, with a focus on its role in bioconjugation and as a linker molecule.

Commercial Suppliers and Purity